3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid
Description
3-[(2,4-Dibromophenyl)carbamoyl]propanoic Acid is a brominated aryl carbamate derivative of propanoic acid. Its structure features a 2,4-dibromophenyl group attached via a carbamoyl linkage to the β-carbon of propanoic acid. This compound is synthesized through acylation reactions involving succinic anhydride and brominated aryl amines, similar to methods described for structurally related compounds . The presence of two bromine atoms at the 2- and 4-positions of the phenyl ring enhances its lipophilicity and may influence its bioactivity, particularly in medicinal and agrochemical contexts.
Properties
Molecular Formula |
C10H9Br2NO3 |
|---|---|
Molecular Weight |
350.99 g/mol |
IUPAC Name |
4-(2,4-dibromoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9Br2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
DEPHHPRILNIEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid typically involves the reaction of 2,4-dibromoaniline with a suitable propanoic acid derivative. One common method is the reaction of 2,4-dibromoaniline with 3-bromopropanoic acid in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as hydrogen or hydroxyl groups.
Substitution: The dibromo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The dibromo groups can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid with its analogs:
*LogP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
3-[(2,4-dibromophenyl)carbamoyl]propanoic acid is an organic compound that falls within the category of N-acyl-alpha amino acids. Its unique structure, characterized by a propanoic acid backbone and a dibromophenyl carbamoyl group, suggests significant potential in medicinal chemistry, particularly due to its biological activity. This article delves into its biological activity, including interaction with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. Preliminary studies suggest that this compound may bind to specific enzymes or receptors involved in metabolic pathways. The presence of functional groups such as carboxylic acid and amide enhances its reactivity and potential biological interactions.
Interaction Studies
Interaction studies have indicated that this compound may interact with several key biological targets. These include:
- Enzymes : Potential inhibition or modulation of enzyme activities related to metabolic processes.
- Receptors : Binding affinity studies suggest possible interactions with receptors involved in signaling pathways.
Further research is required to elucidate these interactions and their implications for therapeutic use.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have highlighted the significance of the dibromophenyl substitution. For instance:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-[(2,4-Dichlorophenyl)carbamoyl]propanoic acid | Contains dichlorophenyl instead of dibromophenyl | Potentially different biological activity profile |
| 3-{[4-Bromophenyl]carbamoyl}propanoic acid | Features a brominated phenyl group | May exhibit distinct pharmacological properties |
| 3-{[2-Fluorophenyl]carbamoyl}propanoic acid | Contains a fluorinated phenyl group | Fluorination may enhance metabolic stability |
The unique dibromophenyl substitution in this compound is believed to confer distinctive properties and activities compared to its analogs.
Pharmacological Evaluation
Research has demonstrated that various analogs of this compound exhibit promising pharmacological profiles. A study focusing on the synthesis and evaluation of related compounds found that certain derivatives displayed significant binding affinity for specific receptors involved in inflammatory responses .
In Vivo Efficacy
In vivo studies have been conducted to assess the efficacy of this compound analogs in animal models. These studies typically involve oral administration followed by evaluations of pharmacokinetic profiles and therapeutic outcomes. For example, compounds derived from this scaffold have shown effectiveness in modulating inflammatory pathways in rat models .
Metabolic Stability
The metabolic stability of this compound has been evaluated through various assays. Results indicate that certain modifications can enhance stability in liver microsomes, suggesting a pathway for optimizing drug formulations based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
